molecular formula C16H30N2O3 B11812655 Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate

Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate

Cat. No.: B11812655
M. Wt: 298.42 g/mol
InChI Key: LTNDIFQDFIATFF-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C15H28N2O3. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a morpholine ring and a cyclohexylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-(morpholinomethyl)cyclohexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and cyclohexylcarbamate group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl N-cyclohexylcarbamate
  • Tert-butyl trans-4-hydroxymethylcyclohexylcarbamate
  • Tert-butyl trans-4-aminocyclohexylmethylcarbamate

Comparison: Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to tert-butyl N-cyclohexylcarbamate, it has enhanced binding affinity to certain molecular targets. The hydroxymethyl and aminocyclohexyl derivatives have different reactivity profiles, making this compound a valuable compound for specific applications.

Properties

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

tert-butyl N-[4-(morpholin-4-ylmethyl)cyclohexyl]carbamate

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-6-4-13(5-7-14)12-18-8-10-20-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19)

InChI Key

LTNDIFQDFIATFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCOCC2

Origin of Product

United States

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